Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate
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Overview
Description
Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate is a fluorinated ether compound with the molecular formula C11H11F3O3 and a molecular weight of 248.20 g/mol . This compound is characterized by the presence of a trifluorophenoxy group attached to a propanoate ester, making it a valuable building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate typically involves the reaction of 2,3,4-trifluorophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Various substituted phenoxypropanoates.
Reduction: 3-(2,3,4-trifluoro-phenoxy)propanol.
Oxidation: 3-(2,3,4-trifluoro-phenoxy)propanoic acid.
Scientific Research Applications
Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluorophenoxy group can enhance binding affinity and specificity due to its electron-withdrawing properties, influencing the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2,4,5-trifluoro-phenoxy)propanoate
- Ethyl 3-(2,3,5-trifluoro-phenoxy)propanoate
- Ethyl 3-(2,3,6-trifluoro-phenoxy)propanoate
Uniqueness
Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which can significantly influence its chemical properties and reactivity compared to other trifluorophenoxypropanoates .
Properties
IUPAC Name |
ethyl 3-(2,3,4-trifluorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-2-16-9(15)5-6-17-8-4-3-7(12)10(13)11(8)14/h3-4H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJQNJCYHDUZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C(=C(C=C1)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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